molecular formula C19H20BrFN2O5S B11135908 N-(4-Bromo-2-fluoro-phenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide

N-(4-Bromo-2-fluoro-phenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide

Cat. No.: B11135908
M. Wt: 487.3 g/mol
InChI Key: BDMZGWKUGKFLLC-UHFFFAOYSA-N
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Description

N-(4-BROMO-2-FLUOROPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, a morpholine sulfonyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Halogenation: Introduction of bromine and fluorine atoms to the phenyl ring.

    Amidation: Formation of the amide bond through the reaction of an amine with an acyl chloride or anhydride.

    Sulfonylation: Introduction of the morpholine sulfonyl group via sulfonyl chloride.

    Etherification: Formation of the phenoxyacetamide moiety through nucleophilic substitution.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2-FLUOROPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

    Hydrolysis conditions: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(4-BROMO-2-FLUOROPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic applications, such as drug candidates for various diseases.

Industry

In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMO-2-FLUOROPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE can be compared with other amide derivatives that have similar structural features, such as:
    • N-(4-BROMO-2-FLUOROPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE
    • N-(4-CHLORO-2-FLUOROPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE
    • N-(4-BROMO-2-FLUOROPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE

Uniqueness

The uniqueness of N-(4-BROMO-2-FLUOROPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H20BrFN2O5S

Molecular Weight

487.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)acetamide

InChI

InChI=1S/C19H20BrFN2O5S/c1-13-10-15(29(25,26)23-6-8-27-9-7-23)3-5-18(13)28-12-19(24)22-17-4-2-14(20)11-16(17)21/h2-5,10-11H,6-9,12H2,1H3,(H,22,24)

InChI Key

BDMZGWKUGKFLLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

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